(1-methyl-1H-indazol-6-yl)methanamine
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Overview
Description
(1-methyl-1H-indazol-6-yl)methanamine is an organic compound with the molecular formula C9H11N3 It is a derivative of indazole, a bicyclic heterocycle that contains a benzene ring fused to a pyrazole ring
Mechanism of Action
Target of Action
Indazole derivatives, which include this compound, have been found to interact with a variety of biological targets, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive targets .
Mode of Action
For instance, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner .
Biochemical Pathways
Indazole derivatives have been associated with a wide range of biological properties, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Indazole derivatives have been associated with a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known that environmental factors can significantly influence the action of many chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-indazol-6-yl)methanamine typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of ortho-substituted hydrazines with carbonyl compounds. For example, ortho-nitrobenzaldehyde can be reduced to ortho-aminobenzaldehyde, which then reacts with hydrazine to form the indazole ring.
Methylation: The indazole core is then methylated at the nitrogen atom using methyl iodide or dimethyl sulfate under basic conditions.
Introduction of the Methanamine Group: The final step involves the introduction of the methanamine group at the 6-position of the indazole ring. This can be achieved through a nucleophilic substitution reaction using a suitable amine precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(1-methyl-1H-indazol-6-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of corresponding oxides or nitroso derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
(1-methyl-1H-indazol-6-yl)methanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anti-inflammatory and anticancer agents.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
1H-indazole-6-methanamine: Lacks the methyl group at the nitrogen atom.
1-methyl-1H-indazole-5-methanamine: The methanamine group is positioned at the 5-position instead of the 6-position.
1-methyl-1H-indazole-3-methanamine: The methanamine group is positioned at the 3-position.
Uniqueness
(1-methyl-1H-indazol-6-yl)methanamine is unique due to the specific positioning of the methanamine group at the 6-position, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the nitrogen atom also affects its electronic properties and interactions with molecular targets.
Properties
IUPAC Name |
(1-methylindazol-6-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-12-9-4-7(5-10)2-3-8(9)6-11-12/h2-4,6H,5,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHZPLZUVGWXMA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)CN)C=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001296402 |
Source
|
Record name | 1-Methyl-1H-indazole-6-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001296402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
267413-31-0 |
Source
|
Record name | 1-Methyl-1H-indazole-6-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=267413-31-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-1H-indazole-6-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001296402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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